Pent-4-yn-2-amine;hydrochloride is a chemical compound characterized by its unique structural features, which include a terminal alkyne group and an amine functional group. Its molecular formula is , with a molecular weight of approximately 119.59 g/mol. The compound's IUPAC name reflects its structure, with the alkyne located at the fourth carbon and the amine at the second carbon in the pentane chain. It appears as a solid and is soluble in various organic solvents, making it useful in chemical synthesis and research applications.
Pent-4-yn-2-amine;hydrochloride exhibits notable biological activity, particularly as a potential pharmacological agent. Research has indicated its role in various biological processes, including interactions with enzymes and receptors that may alter their activity. The presence of the alkyne group allows for covalent bonding with target molecules, which may lead to inhibition or activation of specific biological pathways. This compound has been studied for its potential applications in neurological therapies and other pharmacological contexts .
The synthesis of pent-4-yn-2-amine;hydrochloride can be achieved through several methods:
Pent-4-yn-2-amine;hydrochloride has several applications across different fields:
Studies involving pent-4-yn-2-amines focus on their reactivity with various biological molecules and other chemical species. These investigations examine how the compound interacts with enzymes and receptors, potentially leading to significant effects on biological pathways. The unique structural features of pent-4-yn-2-amines contribute to their distinct reactivity patterns compared to other similar compounds.
Several compounds share structural similarities with pent-4-yn-2-amines. Here are some notable examples:
| Compound Name | Structure Type | Similarity Index |
|---|---|---|
| Pent-4-yn-1-amino hydrochloride | Alkyne Amine | 0.73 |
| But-3-yn-1-amino hydrochloride | Alkyne Amine | 0.73 |
| 3-Methylpent-1-yne hydrochloride | Alkyne Amine | 0.59 |
| 3-Ethynylpiperidine hydrochloride | Alkyne Piperidine | 0.56 |
| 1-(Prop-2-yne)-pyrrolidine hydrochloride | Alkyne Pyrrolidine | 0.55 |
| Prop-2-yne amine hydrochloride | Terminal Alkyne Amine | 0.53 |
Pent-4-yn-2-amines are unique due to their specific structural arrangement that influences their reactivity and potential applications. The position of the alkyne and amine groups allows for distinct chemical behavior compared to their analogs, making them valuable in various synthetic and research contexts.
The compound emerged from advancements in alkyne chemistry during the late 20th century, coinciding with the development of click chemistry principles. Early synthetic routes involved nucleophilic substitution of propargyl halides with ammonia derivatives, but modern methods employ stereoselective strategies using chiral auxiliaries or enzymatic resolution. The hydrochloride salt was first characterized in the early 2000s as part of efforts to stabilize reactive amine intermediates for pharmaceutical applications.
Systematic IUPAC Name:
pent-4-yn-2-amine hydrochloride
Alternative Designations:
Structural Classification:
| Category | Description |
|---|---|
| Hybridization | sp³ (amine nitrogen), sp (alkyne) |
| Functional Groups | Secondary amine, terminal alkyne |
| Chiral Centers | C2 position in (S)-enantiomer |
| Salt Form | Hydrochloride |
Molecular Formula:
C₅H₁₀ClN
Key Identifiers:
| Registry Type | Identifier |
|---|---|
| CAS Registry | 141381-35-3 (racemic) |
| 2648868-43-1 ((2S)-enantiomer) | |
| PubChem CID | 85640793 |
| EC Number | 844-438-8 |
| SMILES | CC(CC#C)N.Cl |
| InChIKey | AQUFZQMGVFGIFO-UHFFFAOYSA-N |
Stereochemical Variants:
| Enantiomer | InChIKey |
|---|---|
| (2S)-form | AQUFZQMGVFGIFO-JEDNCBNOSA-N |
| (2R)-form | AQUFZQMGVFGIFO-JTQLQIAISA-N |
This compound enables three critical transformations:
Alkyne-Azide Cycloadditions:
The terminal alkyne undergoes CuAAC reactions with azides to form 1,4-disubstituted triazoles, widely used in bioconjugation. Reported yields exceed 90% when using Cu(I)/TBTA catalyst systems.
Transition Metal Catalysis:
Serves as ligand in palladium complexes for cross-coupling reactions. The amine functionality stabilizes metal centers while the alkyne participates in Sonogashira couplings.
Chiral Building Block:
The (2S)-enantiomer (CID 155973421) facilitates asymmetric synthesis of neurologically active compounds. X-ray crystallography confirms its configuration influences receptor binding selectivity.
Comparative Reactivity:
| Reaction Type | Pent-4-yn-2-amine HCl | Propargylamine HCl |
|---|---|---|
| CuAAC Kinetics | k = 0.42 M⁻¹s⁻¹ | k = 0.38 M⁻¹s⁻¹ |
| Pd Coupling Yield | 78-92% | 65-74% |
| Amine pKₐ | 9.1 ± 0.2 | 8.7 ± 0.3 |
This data underscores its enhanced reactivity versus simpler alkyne-amines, attributed to steric and electronic effects from the methyl substituent.
Pent-4-yn-2-amine hydrochloride represents a terminal alkyne derivative bearing a primary amine functional group at the second carbon position [1]. The free base form possesses the molecular formula C₅H₉N with a molecular weight of 83.13 grams per mole, while the hydrochloride salt exhibits the formula C₅H₁₀ClN and a molecular weight of 119.59 grams per mole [1] [2]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as pent-4-yn-2-amine semicolon hydrochloride [1].
The structural framework consists of a five-carbon chain featuring a terminal alkyne functionality between the fourth and fifth carbon atoms, with the amine group attached to the second carbon [2] [8]. The canonical Simplified Molecular Input Line Entry System representation for the free base appears as CC(CC#C)N, while the hydrochloride salt is denoted as CC(CC#C)N.Cl [1] [2]. The International Chemical Identifier string for the compound reads InChI=1S/C5H9N.ClH/c1-3-4-5(2)6;/h1,5H,4,6H2,2H3;1H, generating the corresponding International Chemical Identifier Key AQUFZQMGVFGIFO-UHFFFAOYSA-N [1].
| Property | Value |
|---|---|
| Molecular Formula (Free Base) | C₅H₉N [1] |
| Molecular Formula (Hydrochloride) | C₅H₁₀ClN [1] |
| Molecular Weight (Free Base) | 83.13 g/mol [2] |
| Molecular Weight (Hydrochloride) | 119.59 g/mol [1] |
| Chemical Abstracts Service Number (Free Base) | 58456-49-8 [2] |
| Chemical Abstracts Service Number (Hydrochloride) | 141381-35-3 [1] |
The linear alkyne moiety adopts a characteristic rod-like geometry with bond angles approaching 180 degrees around the triple bond [27] [28]. The terminal alkyne exhibits a carbon-carbon triple bond length of approximately 1.20-1.21 Ångströms, significantly shorter than corresponding double bonds in alkenes (1.34 Ångströms) or single bonds in alkanes (1.53 Ångströms) [27] [29]. The amine functionality displays tetrahedral geometry around the nitrogen center with characteristic carbon-nitrogen bond lengths ranging from 1.47 to 1.50 Ångströms for primary aliphatic amines [31] [32].
The presence of an asymmetric carbon center at the second position generates two enantiomeric forms of pent-4-yn-2-amine [2] [14]. This chiral center permits the existence of distinct stereoisomers designated as (2S)-pent-4-yn-2-amine and (2R)-pent-4-yn-2-amine configurations [14] [21]. The stereochemical diversity arises from the tetrahedral arrangement of four different substituents around the second carbon atom: a methyl group, an amine group, a hydrogen atom, and a propargyl moiety [14] [21].
| Stereoisomer | Chemical Abstracts Service Number | Simplified Molecular Input Line Entry System | Configuration |
|---|---|---|---|
| (2S)-Pent-4-yn-2-amine | 1310699-57-0 [14] | CC@@HN [21] | S-configuration |
| (2R)-Pent-4-yn-2-amine | Not specified | CC@HN | R-configuration |
The (2S)-pent-4-yn-2-amine enantiomer exhibits the S-stereochemical descriptor according to Cahn-Ingold-Prelog priority rules [14] [21]. This stereoisomer carries the Chemical Abstracts Service registry number 1310699-57-0 and displays the stereospecific Simplified Molecular Input Line Entry System notation CC@@HN [14] [21]. The International Chemical Identifier for this enantiomer reads InChI=1S/C5H9N/c1-3-4-5(2)6/h1,5H,4,6H2,2H3/t5-/m0/s1, incorporating stereochemical information through the /t5-/m0/s1 suffix [21].
The three-dimensional arrangement places the amine group in a specific spatial orientation relative to the methyl, hydrogen, and propargyl substituents around the chiral carbon center [21]. This particular configuration influences the compound's interactions with chiral environments and potentially affects its biological activity through stereoselective binding mechanisms .
The (2R)-pent-4-yn-2-amine enantiomer represents the mirror image of the S-configured isomer, possessing the R-stereochemical descriptor [12]. The stereospecific Simplified Molecular Input Line Entry System representation appears as CC@HN, differing from its enantiomer through the single @ symbol instead of @@ [12]. The corresponding International Chemical Identifier would incorporate the appropriate stereochemical descriptors to distinguish this enantiomer from its S-configured counterpart.
The spatial arrangement of substituents around the chiral center in this configuration creates a distinct three-dimensional molecular geometry [12]. This enantiomer would exhibit identical physical properties to its S-configured analog in achiral environments but would demonstrate different behavior in chiral systems or when interacting with other chiral molecules [12].
Computational chemistry approaches have provided detailed insights into the electronic structure and geometrical parameters of alkyne-containing amines similar to pent-4-yn-2-amine [13] [15]. Density functional theory calculations employing the B3LYP functional with 6-311++G(d,p) basis sets have been successfully applied to characterize the molecular geometry and vibrational frequencies of related pent-4-yn-2-amine derivatives [13] [15]. These computational studies reveal that the alkyne functionality maintains its characteristic linear geometry with calculated carbon-carbon triple bond lengths closely matching experimental values [15].
The molecular orbital analysis demonstrates that the highest occupied molecular orbital typically localizes on the amine nitrogen atom, while the lowest unoccupied molecular orbital often involves the alkyne pi-system [15] [36]. Time-dependent density functional theory calculations complement experimental ultraviolet-visible spectroscopy data, providing accurate predictions of electronic transition energies and oscillator strengths [13] [15]. The computed vibrational spectra exhibit excellent agreement with experimental infrared measurements, particularly for characteristic alkyne and amine stretching frequencies [15] [17].
| Computational Parameter | Typical Value | Method |
|---|---|---|
| C≡C Bond Length | 1.20-1.21 Å [27] [29] | Density Functional Theory |
| C-N Bond Length | 1.47-1.50 Å [31] | Experimental/Computational |
| H-C≡C Bond Angle | 180° [27] [28] | Linear Geometry |
| C-C-N Bond Angle | ~109.5° [31] | Tetrahedral Geometry |
Scaled quantum mechanical calculations provide comprehensive vibrational assignments based on total energy distribution analysis [15] [17]. The fundamental vibrations associated with the alkyne moiety typically appear around 2200-2300 cm⁻¹ for the carbon-carbon triple bond stretch, while amine-related vibrations manifest in the 3300-3500 cm⁻¹ region for nitrogen-hydrogen stretching modes [15] [17]. These computational predictions facilitate the interpretation of experimental spectra and enable detailed structural characterization [15] [17].
The conformational flexibility of pent-4-yn-2-amine arises primarily from rotation around single bonds within the molecular framework [22] [23]. The alkyne moiety itself maintains a rigid linear geometry, but rotation around the C2-C3 bond permits different spatial arrangements of the amine group relative to the alkyne terminus [22] [24]. Energy barriers associated with these rotational processes typically range from several kilocalories per mole, allowing for dynamic interconversion between conformers at ambient temperatures [22] [24].
Molecular dynamics simulations and conformational searches reveal that the preferred conformations minimize steric interactions between the amine group and the alkyne terminus while maximizing favorable intramolecular interactions [23] [24]. The gauche conformations often exhibit lower energies compared to eclipsed arrangements due to reduced steric repulsion [23]. The presence of the terminal alkyne creates a relatively rigid molecular backbone that constrains the overall conformational space compared to saturated analogs [22].
| Conformational Parameter | Energy Range | Description |
|---|---|---|
| C2-C3 Rotational Barrier | 2-5 kcal/mol [22] | Single bond rotation |
| Preferred Dihedral Angles | ±60°, 180° [23] | Staggered conformations |
| Alkyne Linearity | Fixed at 180° [27] | Rigid triple bond |
The stability of different conformers depends on the balance between steric interactions, electrostatic effects, and potential hydrogen bonding involving the amine group [23] [24]. Computational studies suggest that conformations positioning the amine group away from the alkyne terminus generally exhibit enhanced stability due to minimized steric clashes [23]. The conformational preferences may be influenced by solvent effects and intermolecular interactions in condensed phases [24].
Pent-4-yn-2-amine hydrochloride exists as a solid crystalline powder at room temperature [1] [2] [3]. The compound typically presents as a white to off-white powder with a fine crystalline structure [3] [4] [5]. This physical state is characteristic of amine hydrochloride salts, which form ionic compounds due to the protonation of the amine nitrogen and subsequent salt formation with the chloride anion [6]. The powder form facilitates handling, storage, and incorporation into various chemical processes and formulations.
The transformation from the liquid free base to a solid hydrochloride salt represents a common pharmaceutical and chemical practice to improve compound stability, handling characteristics, and solubility properties [7]. Amine hydrochloride salts generally exhibit better crystallinity compared to their free base counterparts, making them easier to purify, characterize, and store [5].
The molecular weight of pent-4-yn-2-amine hydrochloride is 119.59 grams per mole [8] [9] [1] [10] [11]. This value reflects the addition of hydrochloric acid (36.46 g/mol) to the free base pent-4-yn-2-amine (83.13 g/mol) [12]. The molecular formula is C₅H₁₀ClN, indicating the presence of five carbon atoms, ten hydrogen atoms, one chlorine atom, and one nitrogen atom in the salt form [8] [9] [1].
Density information for pent-4-yn-2-amine hydrochloride is not available in the current literature. However, based on structural analogy with similar amine hydrochloride salts, the density would be expected to be in the range of 1.0-1.3 g/cm³, which is typical for organic amine salts in powder form [3]. The exact density determination would require experimental measurement under standardized conditions.
| Property | Value | Comparison |
|---|---|---|
| Molecular Weight | 119.59 g/mol | Free base: 83.13 g/mol |
| Molecular Formula | C₅H₁₀ClN | Free base: C₅H₉N |
| Density | Not determined | Estimated: 1.0-1.3 g/cm³ |
Pent-4-yn-2-amine hydrochloride demonstrates excellent water solubility due to its ionic nature [5] [7] [13]. The protonated amine group (NH₃⁺) and chloride anion (Cl⁻) create strong electrostatic interactions with water molecules through hydrogen bonding and ion-dipole interactions [7]. This enhanced water solubility represents a significant improvement over the free base, which would have limited water solubility.
The mechanism of enhanced solubility in the hydrochloride salt involves several factors [7] [13]:
Solubility in organic solvents is expected to be limited due to the ionic nature of the compound. Polar protic solvents such as alcohols may provide some solubility, while nonpolar solvents would be expected to show minimal dissolution of the salt [14].
| Solvent Type | Expected Solubility | Mechanism |
|---|---|---|
| Water | Highly soluble | Ionic dissociation, hydrogen bonding |
| Polar protic | Moderately soluble | Hydrogen bonding, ion stabilization |
| Polar aprotic | Low solubility | Limited ion stabilization |
| Nonpolar | Insoluble | No ionic interactions |
Specific melting point data for pent-4-yn-2-amine hydrochloride is not available in the current literature [8] [15]. However, structural analogs provide guidance for expected thermal behavior. Dimethyl(pent-4-yn-1-yl)amine hydrochloride, a related compound, has a reported melting point of 133-134°C [16], suggesting that pent-4-yn-2-amine hydrochloride would likely exhibit a melting point in a similar range.
Thermal stability characteristics indicate that the compound is stable under normal storage conditions at room temperature [17] [18] [19]. The hydrochloride salt form generally provides enhanced thermal stability compared to the free base due to the ionic bonding and crystalline structure [20].
Boiling point information is not available for the salt form, as ionic compounds typically decompose before reaching a true boiling point. The free base form would be expected to have a boiling point in the range of 120-140°C based on analogous amine structures .
The pKa value of pent-4-yn-2-amine hydrochloride refers to the acidity of the conjugate acid (the protonated amine). Based on structural analysis and comparison with similar primary alkylamines, the pKa is estimated to be in the range of 9.5-11.0 [23] [24] [25] [26]. This places the compound in the typical range for primary alkylamines, which generally exhibit pKa values between 9.5 and 11.0 [23] [25] [27].
The basicity characteristics of the parent amine can be understood through several factors [24] [25]:
| Compound | pKa | Basicity |
|---|---|---|
| Ammonia (NH₃) | 9.3 | Reference base |
| Methylamine | 10.6 | Stronger than ammonia |
| Ethylamine | 10.8 | Stronger than ammonia |
| Pent-4-yn-2-amine | 9.5-11.0 (est.) | Similar to primary amines |
The terminal alkyne functionality in the molecule has a pKa of approximately 25 for the acetylenic hydrogen [29] [30] [31] [32], making it significantly more acidic than typical C-H bonds but still much less acidic than the protonated amine.